S-Ethylisothiuronium diethyl phosphate, commonly referred to as Difetur, is a chemical compound with notable pharmacological properties. It is classified as a phosphoric acid derivative and is recognized for its potential therapeutic applications, particularly in increasing arterial blood pressure and exhibiting radioprotective effects. The compound's structure and activity have made it a subject of interest in both pharmacology and medicinal chemistry.
S-Ethylisothiuronium diethyl phosphate belongs to the class of organophosphorus compounds. It is characterized by the presence of a thiourea moiety and diethyl phosphate groups, which contribute to its biological activity. The compound has been studied for its effects on blood pressure regulation and metabolic acidosis correction in clinical settings .
The synthesis of S-Ethylisothiuronium diethyl phosphate typically involves the reaction of thiourea with diethyl phosphite. A common method includes heating a mixture of diisopropyl phosphite and thiourea at elevated temperatures (around 135 °C) for approximately 60-75 minutes until a homogenous mass is achieved .
This method provides a straightforward approach to synthesizing the desired compound while allowing for characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
S-Ethylisothiuronium diethyl phosphate has the following molecular formula: . Its structural representation includes an ethyl group attached to a sulfur atom, which is further connected to an imidamide structure, alongside diethyl phosphate groups.
The compound's structure indicates potential sites for chemical reactivity, particularly due to the presence of the thiol and phosphate groups .
S-Ethylisothiuronium diethyl phosphate participates in various chemical reactions, primarily involving nucleophilic substitutions due to its electrophilic phosphorus center. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding thiourea derivatives.
The mechanism by which S-Ethylisothiuronium diethyl phosphate exerts its pharmacological effects involves modulation of nitric oxide synthase activity, leading to enhanced vascular tone and increased blood pressure. This action is particularly beneficial in clinical scenarios involving acute hypotension.
Clinical studies indicate that administration of S-Ethylisothiuronium diethyl phosphate can significantly elevate systemic arterial pressure by approximately 40% in tested subjects . Additionally, it aids in metabolic processes by promoting the utilization of lactate during hypoxic conditions.
These properties suggest that S-Ethylisothiuronium diethyl phosphate has favorable characteristics for biological activity.
S-Ethylisothiuronium diethyl phosphate has several scientific uses:
The compound's diverse applications underscore its significance in both therapeutic contexts and research settings.
The foundational chemistry of isothiouronium derivatives dates to early 20th-century investigations into sulfur-containing organic compounds. These molecules are characterized by a thiourea backbone modified with alkyl substituents on the sulfur atom, forming the general structure R-SC(=NH)NH₂. The S-ethylisothiouronium class emerged as a pharmacologically significant subgroup due to its unique electronic properties and bioactivity potential. Early studies in the 1950–1970s revealed that the protonated isothiouronium group could engage in strong electrostatic interactions with biological anions, while the thione moiety exhibited nucleophilic reactivity [2] [3].
S-Ethylisothiuronium diethyl phosphate (chemical formula: C₇H₁₉N₂O₄PS; molecular weight: 258.27 g/mol) represents a molecular salt formed between the cationic S-ethylisothiouronium species and the diethyl phosphate anion. This structure was first documented in chemical registries under CAS number 21704-46-1, with systematic names including "(ethylsulfanyl)methanimidamide diethyl phosphate" and "phosphoric acid, diethyl ester, compd. with 2-ethyl-2-thiopseudourea (1:1)" [3] [4]. Its crystalline solid nature and solubility profile facilitated preliminary biochemical assays exploring its enzyme-modulating effects.
Table 1: Key Chemical Identifiers of S-Ethylisothiuronium Diethyl Phosphate
Property | Identifier |
---|---|
IUPAC Name | (ethylsulfanyl)methanimidamide; diethoxyphosphinic acid |
CAS Registry Number | 21704-46-1 |
Molecular Formula | C₇H₁₉N₂O₄PS |
Synonyms | DIFETUR; MTR 105; S-ethylisothiourea diethylphosphate; S-ethylisothiouronium diethylphosphate |
InChIKey | CSYSULGPHGCBQD-UHFFFAOYSA-N |
SMILES | CCSC(=N)N.CCOP(=O)(OCC)O |
The therapeutic trajectory of this compound accelerated with the discovery of its nitric oxide synthase (NOS) inhibitory activity. As S-ethylisothiourea gained recognition as a potent NOS inhibitor, its diethyl phosphate salt form—noted for enhanced stability and solubility—became a subject of pharmacological optimization. The diethyl phosphate anion contributes to improved crystallinity and handling properties compared to simpler halide salts [3] [5].
By the late 1990s, research pivoted toward cardiovascular applications, particularly for hemodialysis-induced hypotension. Mechanistic studies proposed that the S-ethylisothiouronium cation selectively inhibits inducible NOS (iNOS) and endothelial NOS (eNOS), thereby modulating nitric oxide (NO)-dependent vasodilation. This biochemical action underpinned its investigation for blood pressure stabilization during renal dialysis procedures, where NO dysregulation contributes to circulatory instability [3] [5]. Patent literature reveals targeted development of the compound (designated MTR-105) for this indication, with claims encompassing methods to prevent hypotensive episodes during blood filtration using intravenous or subcutaneous administration routes [5].
Table 2: Developmental Milestones of S-Ethylisothiuronium Diethyl Phosphate
Time Period | Development Phase | Key Advancements |
---|---|---|
1950s–1970s | Chemical Characterization | Synthesis optimization; structural elucidation; physicochemical profiling |
1980s–1990s | Biochemical Target Identification | Discovery of NOS inhibitory activity; mechanism studies |
2000s | Therapeutic Application Development | Patent filings for hemodialysis-related hypotension management |
The compound’s regulatory pathway reflects its specialized therapeutic niche. As an investigational agent, it has not attained broad approval for clinical use, though patents indicate its exploration as a hemodialysis adjuvant. US Patent US20090018206A1 ("Prevention of Hypotension and Stabilization of Blood Pressure in Hemodialysis Patients") specifically claims the use of S-ethylisothiuronium diethyl phosphate (and related salts) to maintain cardiovascular stability during dialysis. This patent, filed in 2006, positions the compound as a solution to address hyperphosphatemia-associated complications in renal failure patients [5].
Global regulatory agencies list the compound under identifiers like UNII: CTD25O6OBI, confirming its recognition as a distinct chemical entity. However, its status remains primarily within the experimental domain, with no major pharmaceutical regulatory body (FDA, EMA, PMDA) granting therapeutic approval as of 2025. The compound’s development appears concentrated in jurisdictions where patent protections were sought, including the United States and European markets [4] [5].
Table 3: Regulatory and Patent Status Overview
Identifier | Authority/System | Status/Description |
---|---|---|
US20090018206A1 | USPTO | Abandoned patent application (filed 2006) |
CTD25O6OBI | FDA UNII Registry | Substance identifier for tracking |
DBSALT003453 | DrugBank | Salt identifier (research compound) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: